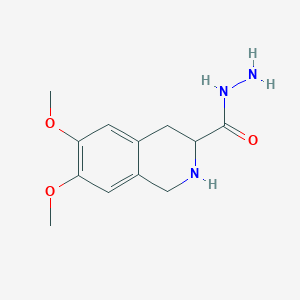![molecular formula C15H12ClN3O2 B2787861 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide CAS No. 2411193-86-5](/img/structure/B2787861.png)
2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide is a chemical compound belonging to the amide family. It is known for its unique structure, which combines a chloro group, a cyanophenoxy moiety, and a pyridinyl ring, making it a subject of interest in various scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2-chloropyridine-3-carboxylic acid: This involves chlorination of pyridine-3-carboxylic acid using thionyl chloride under reflux conditions.
Step 2: Synthesis of 6-(2-cyanophenoxy)-4-methylpyridin-3-amine: This intermediate is prepared by reacting 2-chloropyridine-3-carboxylic acid with 2-cyanophenol in the presence of a base like potassium carbonate.
Step 3: Formation of 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide: Finally, the target compound is synthesized by reacting 6-(2-cyanophenoxy)-4-methylpyridin-3-amine with chloroacetyl chloride in an inert solvent such as dichloromethane.
Industrial Production Methods: The industrial production of this compound typically involves scalable versions of the aforementioned synthetic routes, optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, particularly at the pyridine ring, under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine under catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Hydroxylated derivatives of the pyridine ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.
Biology: It serves as a probe in biological assays to study enzyme interactions and binding affinities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and structure.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The chloro group and the cyano group play crucial roles in binding to these targets, affecting their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-[4-(2-cyanophenoxy)pyridin-3-yl]acetamide
N-[6-(2-Cyanophenoxy)-4-methylpyridin-3-yl]-2-fluoroacetamide
Uniqueness: The presence of both the cyano and chloro groups in 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide imparts unique reactivity compared to its analogs. Its structural configuration allows for versatile interactions in chemical and biological contexts, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-10-6-15(18-9-12(10)19-14(20)7-16)21-13-5-3-2-4-11(13)8-17/h2-6,9H,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRXNGPNRDMTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)CCl)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2787781.png)

![4-[4-(3,4-dimethoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-ylamine](/img/structure/B2787784.png)
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate](/img/structure/B2787785.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2787786.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2787790.png)



![methyl 1-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2787795.png)


![(Z)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2787798.png)

